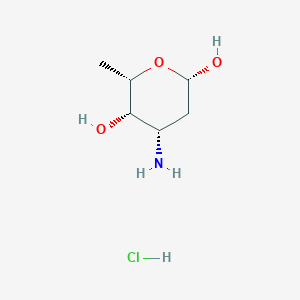

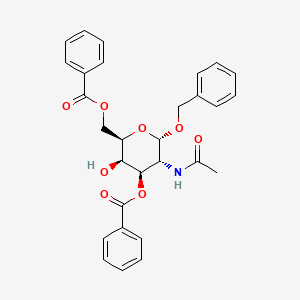

![molecular formula C₁₅H₁₉IN₆O₄ B1140397 (3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide CAS No. 162936-24-5](/img/structure/B1140397.png)

(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest is a complex molecule that can be related to the broader category of nucleoside analogs and cyclic compounds with potential applications in various fields of chemistry and biology. Its synthesis, structure, and properties are crucial for understanding its potential applications and interactions.

Synthesis Analysis

The synthesis of complex molecules involving adenine or similar purine structures, like the compound , typically involves multi-step chemical reactions. For instance, Hattori and Kinoshita (1979) described the synthesis of polyamides containing uracil and adenine through the addition reaction of uracil and adenine to dimethyl methylenesuccinate, followed by hydrolysis and further chemical modifications to obtain various polyamides (Hattori & Kinoshita, 1979).

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule often requires X-ray crystallography for precise determination. Ji (2006) synthesized a related compound and determined its crystal structure, providing insights into the arrangement of atoms and the spatial configuration essential for understanding the compound's chemical behavior (Ji, 2006).

Applications De Recherche Scientifique

Synthesis of Carbocyclic Nucleosides

The synthesis of carbocyclic nucleosides involves key intermediates structurally related to the mentioned compound. For instance, the process development for the synthesis of adenosine agonists highlights the catalytic dihydroxylation and subsequent transformations yielding enantiomerically pure intermediates. Such methodologies are pivotal for the production of compounds with significant therapeutic potential, particularly in antiviral and oncological research (Bannister et al., 1997).

Polyamides Incorporating Nucleobases

Research on synthesizing polyamides containing uracil and adenine showcases the incorporation of nucleobase derivatives into polymers. This approach demonstrates the compound's utility in creating biomaterials with potential applications in biotechnology and medicinal chemistry (Hattori & Kinoshita, 1979).

Anticancer and Anti-inflammatory Agents

The development of novel pyrazolopyrimidines derivatives illustrates the compound's framework in synthesizing potential anticancer and anti-inflammatory agents. Such research underscores the importance of structurally diverse entities in discovering new therapeutic agents with improved efficacy and safety profiles (Rahmouni et al., 2016).

Optical Properties and Absolute Configuration Studies

Studies on the conformation, optical properties, and absolute configuration of related compounds, including isopropylideneadenosines, provide insight into the stereochemical and photophysical properties of such molecules. This research is crucial for understanding the molecular basis of drug action and for designing molecules with specific optical properties for applications in materials science (Ivanova & Spiteller, 2011).

Propriétés

IUPAC Name |

(3aR,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19IN6O4/c1-4-18-12(23)8-7-9(26-15(2,3)25-7)13(24-8)22-5-19-6-10(17)20-14(16)21-11(6)22/h5,7-9,13H,4H2,1-3H3,(H,18,23)(H2,17,20,21)/t7-,8+,9-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBUDLXECXRPCA-LOKDSWTASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)I)N)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=C(N=C43)I)N)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19IN6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

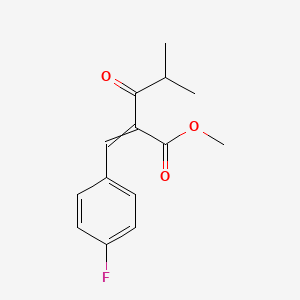

![[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate](/img/structure/B1140314.png)

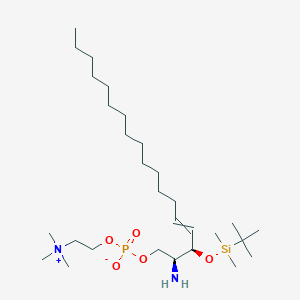

![6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate](/img/structure/B1140320.png)

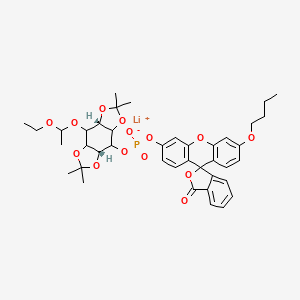

![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)